molecular formula C23H22N4O2 B11464688 2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B11464688
M. Wt: 386.4 g/mol
InChI Key: JTBJEWQXHYMZNU-UHFFFAOYSA-N
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Description

The compound 2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a benzamide derivative featuring a benzotriazole core substituted with methyl and methoxy groups. Its structure combines a benzamide moiety (with methoxy and methyl substituents at the 2- and 3-positions) linked to a benzotriazole ring system substituted with a 4-methylphenyl group at position 2 and a methyl group at position 4.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C23H22N4O2/c1-14-8-10-17(11-9-14)27-25-20-12-16(3)19(13-21(20)26-27)24-23(28)18-7-5-6-15(2)22(18)29-4/h5-13H,1-4H3,(H,24,28)

InChI Key

JTBJEWQXHYMZNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC(=C4OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzotriazole moiety, followed by the introduction of the benzamide group through amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs include benzotriazole- and benzamide-containing derivatives, as detailed below:

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents/Modifications Molecular Weight Key Functional Groups Applications/Reactivity
Target Compound 2H-benzotriazol-5-yl, 4-methylphenyl (position 2), 6-methyl, 2-methoxy-3-methylbenzamide ~433.5 (estimated) Benzamide, benzotriazole, methoxy, methyl Potential enzyme inhibition, UV stabilization (inferred from benzotriazole analogs)
6-Methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine () Benzotriazol-5-amine, 4-methylphenyl (position 2), 6-methyl ~264.3 Amine, benzotriazole, methyl Precursor for further functionalization; discontinued due to synthesis challenges
3-Ethoxy-N-[[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]benzamide () Ethoxybenzamide, thiourea linkage, 4-methoxyphenyl (position 2) 461.5 Thiourea, ethoxy, methoxy Enhanced hydrogen-bonding capacity; potential agrochemical or pharmaceutical use
N-[6-Chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(diphenylacetyl)thiourea () Chloro, diphenylacetyl-thiourea 512.0 Chloro, thiourea, diphenylacetyl Increased lipophilicity; possible protease inhibition
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () Thiadiazole, isoxazole 348.4 Thiadiazole, isoxazole Anticancer or antimicrobial activity (common in thiadiazoles)

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable Spectral Features
Target Compound Not reported ~1600–1670 (estimated) Aromatic proton signals in 7.0–8.5 ppm range (1H-NMR)
Compound 6 () 160 1606 Isoxazole protons at 7.95–8.13 ppm
8a () 290 1679, 1605 Pyridine and acetyl signals in NMR
Analog 9 () Not reported Not reported Thiourea IR stretches ~1250–1350 cm⁻¹ (inferred)

Biological Activity

The compound 2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic molecule known for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O2C_{23}H_{22}N_{4}O_{2}. The structure features a benzamide core with a methoxy group and a benzotriazole moiety, which contributes to its diverse reactivity and biological activity.

Feature Description
Molecular Formula C23H22N4O2C_{23}H_{22}N_{4}O_{2}
Functional Groups Methoxy, Benzamide, Benzotriazole
Structural Complexity Multiple aromatic rings enhance reactivity

Antimicrobial Activity

Research has shown that benzotriazoles exhibit significant antimicrobial properties. A study indicated that derivatives of benzotriazole demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of hydrophobic groups in the structure may enhance this activity.

Anticancer Properties

The compound's potential as an anticancer agent has been evaluated in various studies. For instance, compounds with similar structural motifs have been reported to inhibit cell proliferation in cancer cell lines such as A431 (skin cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

A notable study demonstrated that a related compound effectively inhibited the proliferation of non-small cell lung cancer cells at concentrations as low as 1 µM. The underlying mechanism involved the downregulation of pro-inflammatory cytokines like IL-6 and TNF-α, suggesting that the compound could modulate inflammatory pathways associated with tumor growth .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound may also exhibit anti-inflammatory effects. Similar benzotriazole derivatives have shown promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

A case study focused on the synthesis and biological evaluation of benzothiazole derivatives revealed that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. This indicates that structural variations in compounds like this compound could lead to improved therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Condensation of substituted benzotriazole precursors (e.g., 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine) with activated carboxylic acid derivatives (e.g., 2-methoxy-3-methylbenzoyl chloride) in anhydrous solvents like dichloromethane or DMF. Use a base such as triethylamine to neutralize HCl byproducts .
  • Step 2 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol or acetonitrile. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the methoxy group (~δ 3.8–4.0 ppm for 1H; ~δ 55–60 ppm for 13C), methyl substituents on the benzotriazole (~δ 2.3–2.5 ppm for CH3), and aromatic protons split due to substituent positions .
  • IR : Stretching vibrations for the amide C=O (~1650–1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
  • MS : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+ at m/z ~432.2) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic and amide moieties. For stability, avoid strong acids/bases to prevent hydrolysis of the amide bond. Conduct accelerated degradation studies under controlled pH (e.g., 1.2 HCl for gastric stability) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution, HOMO-LUMO gaps (~4–5 eV for benzamide derivatives), and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450, kinases). The benzotriazole moiety may occupy hydrophobic pockets, while the methoxy group participates in hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

  • Answer :

  • Standardize Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin).
  • Batch Analysis : Verify compound purity (>95% via HPLC) and confirm stereochemical consistency (if applicable) using chiral columns .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers caused by experimental variables (e.g., incubation time, serum concentration) .

Q. How can X-ray crystallography refine the compound’s structural details, and what challenges arise?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion with solvents like methanol/water. The benzotriazole’s planarity may promote π-π stacking, aiding crystal formation .
  • Refinement : Employ SHELXL for small-molecule refinement. Challenges include handling disorder in methyl/methoxy groups and resolving weak diffraction due to low crystal quality. Apply TWINABS for twinned data correction if needed .

Q. What functional group modifications enhance the compound’s pharmacokinetic properties (e.g., bioavailability)?

  • Answer :

  • Modify Methoxy Groups : Replace with trifluoromethoxy to improve metabolic stability.
  • Introduce Hydrophilic Moieties : Add PEG chains or sulfonate groups to increase aqueous solubility.
  • Prodrug Strategies : Esterify the amide to enhance membrane permeability, with enzymatic cleavage in vivo .

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